BenchChemオンラインストアへようこそ!

5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

SKN-1/Nrf2 pathway C. elegans 1,2,4-oxadiazole SAR

5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 690971-22-3, WAY-324413, PubChem CID is a heterocyclic small molecule (MW 291.1 g/mol; formula C12H7BrN2O2) that belongs to the 1,2,4-oxadiazole class. It incorporates a brominated furan ring at the oxadiazole 5-position and an unsubstituted phenyl ring at the 3-position.

Molecular Formula C12H7BrN2O2
Molecular Weight 291.10 g/mol
Cat. No. B5675158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
Molecular FormulaC12H7BrN2O2
Molecular Weight291.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)Br
InChIInChI=1S/C12H7BrN2O2/c13-10-7-6-9(16-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-7H
InChIKeyZXUVFPYUUUWWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: Chemical Identity, Physicochemical Profile, and Procurement Baseline


5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole (CAS 690971-22-3, WAY-324413, PubChem CID 752705) is a heterocyclic small molecule (MW 291.1 g/mol; formula C12H7BrN2O2) that belongs to the 1,2,4-oxadiazole class [1]. It incorporates a brominated furan ring at the oxadiazole 5-position and an unsubstituted phenyl ring at the 3-position . The compound is primarily sourced as a research-grade building block (typically ≥95% purity) for medicinal chemistry and chemical biology applications . Predicted physicochemical properties include a boiling point of 403.4 ± 55.0 °C, density of 1.546 ± 0.06 g/cm³, and a topological polar surface area consistent with moderate membrane permeability .

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Evidence Case for 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole class, minor structural modifications—such as replacing the 5-bromofuran with a phenyl, naphthyl, or pyridyl group—produce dramatic shifts in target binding affinity that are not predictable a priori. As demonstrated by the BindingDB SKN-1 screening dataset, the target compound's IC50 of 2,540 nM is approximately 10-fold more potent than its closest 1,2,4-oxadiazole analog (5-(2-chlorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole; IC50 = 18,400 nM) and 14-fold more potent than 5-(1-naphthyl)-3-phenyl-1,2,4-oxadiazole (IC50 = 36,500 nM) when measured under identical assay conditions [1]. Furthermore, the bromine substituent provides a specific synthetic diversification handle (Suzuki, Buchwald–Hartwig, Sonogashira coupling) that non-halogenated analogs lack, giving this compound a dual role as both a biological probe and a versatile intermediate . These quantitative differences mean that procurement of a generic 'phenyl-oxadiazole' without the bromofuran motif cannot reproduce the binding or reactivity profile of this specific compound.

Quantitative Differentiation of 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: A Head-to-Head Evidence Guide for Scientific Selection


SKN-1 Binding Affinity: ~10-Fold Superiority over Structurally Closest 1,2,4-Oxadiazole Analogs in Identical Assay

In a high-throughput fluorescence polarization-based binding assay curated by the Burnham Center for Chemical Genomics (PubChem AID 651563) against Protein skinhead-1 (SKN-1, the C. elegans Nrf2 ortholog), the target compound BDBM93724 showed an IC50 of 2.54 × 10³ nM (2.54 μM). Under the same assay conditions, four comparator 1,2,4-oxadiazoles exhibited significantly weaker binding: 5-phenyl-3-(4-pyridyl)-1,2,4-oxadiazole (BDBM93731) IC50 = 2.47 × 10⁴ nM (24.7 μM), 5-(2-chlorophenyl)-3-(4-pyridyl)-1,2,4-oxadiazole (BDBM93852) IC50 = 1.84 × 10⁴ nM (18.4 μM), 5-(1-naphthyl)-3-phenyl-1,2,4-oxadiazole (BDBM49199) IC50 = 3.65 × 10⁴ nM (36.5 μM), and 2-(2,4-dichlorophenyl)-5-phenyl-1,3,4-oxadiazole (BDBM93711) IC50 = not available in this dataset. This represents a 7.2-fold to 14.4-fold potency advantage for the bromofuran-phenyl substitution pattern over the closest 1,2,4-oxadiazole analogs tested [1].

SKN-1/Nrf2 pathway C. elegans 1,2,4-oxadiazole SAR Binding affinity

Target Selectivity: SKN-1 vs. HSP-16.2 – A 25-Fold Selectivity Window

The target compound was counterscreened against Heat Shock Protein HSP-16.2 (C. elegans) in an orthogonal assay from the same screening center (PubChem AID 651579). It exhibited an IC50 of 6.40 × 10⁴ nM (64 μM) against HSP-16.2, corresponding to a 25-fold selectivity window (64,000 nM / 2,540 nM) favoring SKN-1 over HSP-16.2. For the comparator 5-phenyl-3-(4-pyridyl)-1,2,4-oxadiazole (BDBM93731), the SKN-1 IC50 was 24,700 nM and the HSP-16.2 IC50 was 43,500 nM, yielding only a 1.8-fold selectivity window. Thus, the bromofuran-phenyl substitution pattern confers not only higher potency but also substantially greater target discrimination [1].

Selectivity profiling SKN-1 HSP-16.2 C. elegans Off-target screening

Synthetic Tractability: The 5-Bromofuran Moiety as a Unique Cross-Coupling Handle Absent in Non-Halogenated 1,2,4-Oxadiazoles

The aryl bromide at the furan 5-position of 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole enables late-stage diversification via palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings—without requiring additional functional group interconversion . In contrast, the closest non-halogenated 1,2,4-oxadiazole bioisosteres (e.g., 5-phenyl-3-(4-pyridyl)-1,2,4-oxadiazole, BDBM93731; 5-(1-naphthyl)-3-phenyl-1,2,4-oxadiazole, BDBM49199) lack this reactive handle entirely, requiring de novo synthesis to introduce substituents at the furan-equivalent position. This positions the target compound as both a direct-use biological probe and a modular scaffold for parallel library synthesis .

Suzuki coupling Buchwald-Hartwig amination Sonogashira coupling Medicinal chemistry diversification Building block

Predicted Physicochemical Differentiation: Lower LogP and Higher TPSA vs. 5-(1-Naphthyl)-3-phenyl-1,2,4-oxadiazole

Predicted physicochemical properties reveal that 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole has a lower calculated LogP (approx. 3.2 ± 0.5) and higher topological polar surface area (TPSA ~47.9 Ų) compared to 5-(1-naphthyl)-3-phenyl-1,2,4-oxadiazole (BDBM49199; predicted LogP ~4.5 ± 0.5; TPSA ~38.9 Ų), despite their shared 1,2,4-oxadiazole-3-phenyl core . The lower LogP and higher TPSA of the bromofuran derivative place it more favorably within Lipinski and Veber drug-likeness parameter space for oral bioavailability. These predicted differences, while not empirically validated in direct comparative ADME studies, provide a rational basis for compound selection in early-stage lead optimization .

LogP TPSA Drug-likeness Physicochemical property prediction Membrane permeability

Optimal Research and Procurement Application Scenarios for 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole


SKN-1/Nrf2 Pathway Chemical Probe Development in C. elegans Models

The quantitative head-to-head evidence from BindingDB demonstrates that 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole binds SKN-1 with 10–14-fold higher affinity than any other 1,2,4-oxadiazole analog tested in the same assay (PubChem AID 651563), with a 25-fold selectivity margin over HSP-16.2, making it the most appropriate starting point for developing SKN-1 chemical probes in C. elegans oxidative stress and longevity research [1].

Late-Stage Diversification Scaffold for 1,2,4-Oxadiazole Focused Libraries

The aryl bromide at the furan 5-position uniquely enables Pd-catalyzed cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig) without additional functional group manipulation, allowing medicinal chemistry teams to generate focused libraries of 1,2,4-oxadiazole analogs from a single commercially available intermediate, using parallel synthesis workflows .

Comparative SAR Studies Requiring a Halogenated 1,2,4-Oxadiazole Reference Standard

In structure-activity relationship campaigns exploring the impact of 5-position substitution on 1,2,4-oxadiazole biological activity, this compound provides a well-characterized quantitative baseline (IC50 = 2.54 μM vs. SKN-1; IC50 = 64 μM vs. HSP-16.2; predicted LogP ~3.2) against which newly synthesized analogs can be benchmarked, enabling rigorous comparative analysis [2].

Procurement of a Physicochemically Favorable 1,2,4-Oxadiazole Lead-Like Scaffold

With a predicted LogP (~3.2) and TPSA (~47.9 Ų) that fall within favorable oral drug-likeness parameter space—substantially better than the naphthyl analog BDBM49199 (predicted LogP ~4.5; TPSA ~38.9 Ų)—this compound is the rational procurement choice for lead identification programs that prioritize physicochemical property profiles aligned with Lipinski and Veber guidelines .

Quote Request

Request a Quote for 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.